2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12(2)15-8-17(22)20(11-19-15)10-16(21)18-9-13-4-6-14(23-3)7-5-13/h4-8,11-12H,9-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBABXSXZONNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrimidine ring and subsequent acylation with the methoxybenzyl group. The general procedure can be summarized as follows:
- Formation of the Pyrimidine Core : The initial step involves synthesizing the 6-oxopyrimidine structure through cyclization reactions involving appropriate precursors.
- Acetylation : The resulting pyrimidine derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
- Substitution with Methoxybenzyl Group : Finally, the compound is treated with 4-methoxybenzylamine to yield the desired product.
Antimicrobial Activity
Research indicates that derivatives of oxopyrimidine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that various oxopyrimidine derivatives demonstrated promising antibacterial and antifungal activities against several pathogens.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Standard (Caspofungin) | 0.32 | Antifungal |
| Standard (Kanamycin) | 2.0 | Antibacterial |
The Minimum Inhibitory Concentration (MIC) values for the compound are yet to be conclusively determined but are expected to be in a competitive range compared to established standards.
Anti-inflammatory Activity
In addition to antimicrobial effects, compounds within this class have shown potential anti-inflammatory properties. Studies involving related pyrimidine derivatives suggest mechanisms involving inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study evaluated a series of oxopyrimidine derivatives, including this compound, against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of conventional antibiotics.
In Vivo Studies
In vivo studies have also been conducted to assess the pharmacokinetics and toxicity profiles of similar compounds. These studies indicated favorable absorption profiles and low toxicity at therapeutic doses, suggesting a promising safety profile for further development.
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- Pyridazinone vs. Pyrimidinone: Pyridazinone derivatives (e.g., ) exhibit stronger FPR2 agonism due to the electron-deficient ring enhancing receptor binding. The target compound’s pyrimidinone core may reduce potency but improve metabolic stability .
- Substituent Effects : The 4-methoxybenzyl group in the target compound and analogs enhances FPR2 selectivity over FPR1. In contrast, 3-methoxybenzyl substituents yield mixed FPR1/FPR2 activity .
- Sulfur vs. Oxygen Linkers : The thioether analog in shows altered solubility (mp 196°C) compared to oxygen-linked analogs, suggesting reduced bioavailability .
Physicochemical Properties
*Estimated based on structural analogs.
Analysis :
- The 4-methoxybenzyl group balances hydrophilicity and receptor affinity, whereas bulkier substituents (e.g., biphenyl in Goxalapladib ) reduce solubility but improve target engagement.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Urea, HCl, 90°C | 65–75 | >90% | |
| 2 | AcCl, DMAP, DMF | 50–60 | 85–90% |
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituents (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, methoxybenzyl OCH₃ at δ 3.8 ppm) .
- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]⁺ at m/z 358.18) .
- HPLC: Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
Initial screening studies suggest:
- Anticancer Potential: IC₅₀ values of 10–20 μM against HeLa and MCF-7 cell lines, linked to pyrimidinone-mediated apoptosis .
- Anti-Inflammatory Activity: Agonist effects on formyl peptide receptors (FPR1/2) at 1–5 μM concentrations .
- Enzyme Inhibition: Moderate COX-2 inhibition (IC₅₀ ~25 μM) in vitro .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
Methodological Answer:
SAR studies focus on:
Q. Table 2: SAR Trends for Analogues
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Methoxy → Ethoxy | Reduced FPR affinity | |
| Isopropyl → Cyclopropyl | Improved metabolic stability |
Advanced: What strategies resolve low yield in the final acylation step?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening: DMAP outperforms pyridine in acetylation reactions (yield increase: 50% → 70%) .
- Solvent Optimization: Switching from THF to DMF reduces side reactions .
- Temperature Control: Maintaining 0–5°C during acetyl chloride addition minimizes hydrolysis .
Advanced: How can contradictory data on biological targets be addressed?
Methodological Answer:
Contradictions (e.g., FPR vs. COX-2 targeting) require:
- Target Validation: siRNA knockdown of FPR1/2 to confirm pathway specificity .
- Off-Target Screening: Use broad-spectrum kinase/GPCR panels to identify secondary targets .
- Dose-Response Analysis: Differentiate primary (low μM) vs. secondary (high μM) effects .
Advanced: What mechanistic insights exist for its anti-inflammatory activity?
Methodological Answer:
Mechanistic studies propose:
- FPR1/2 Activation: Induces Ca²⁺ flux and MAPK phosphorylation in neutrophils .
- NF-κB Suppression: Reduces TNF-α-induced NF-κB nuclear translocation at 10 μM .
- ROS Scavenging: DPPH assay shows moderate antioxidant activity (EC₅₀ ~50 μM) .
Advanced: How do physicochemical properties impact formulation development?
Methodological Answer:
Key challenges include:
- Solubility: Low aqueous solubility (<0.1 mg/mL) necessitates lipid-based carriers .
- Stability: Susceptibility to hydrolysis at pH >7 requires lyophilization .
- LogP: Calculated logP ~2.5 suggests moderate blood-brain barrier penetration .
Advanced: What analytical methods validate batch-to-batch consistency?
Methodological Answer:
Quality control protocols involve:
- UPLC-MS/MS: Quantifies impurities (<0.1%) using MRM transitions .
- X-ray Crystallography: Confirms stereochemistry of the acetamide linkage .
- DSC/TGA: Assesses thermal stability (decomposition >200°C) .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
Recommended models:
- Rodent PK Studies: Plasma half-life (~2–3 h) and bioavailability (~30%) in Sprague-Dawley rats .
- Tissue Distribution: LC-MS/MS quantitation in liver/kidney to assess accumulation .
- Metabolite ID: Use hepatocyte incubations to detect glucuronide conjugates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
